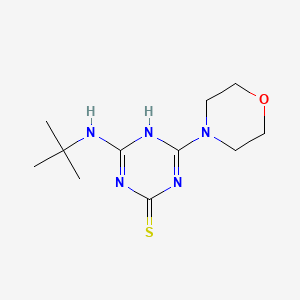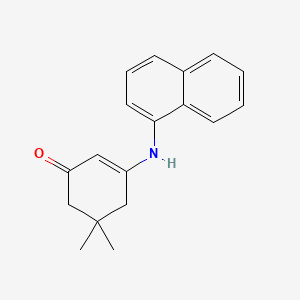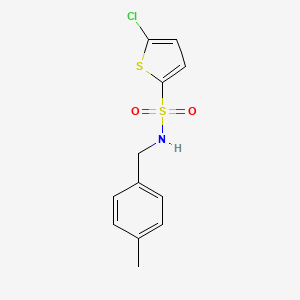![molecular formula C12H12ClN5OS B5765668 N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)
N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide, also known as CPTA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. CPTA is a thioacetamide derivative that has shown promise in various studies as an anticancer agent. In
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is not fully understood, but studies have suggested that it targets multiple pathways involved in cancer cell growth and survival. N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which can lead to DNA damage and cell death. N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the activity of proteins involved in cell cycle regulation, which can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has low toxicity and does not affect normal cells at the concentrations used in experiments. N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the growth and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, including its low toxicity and high specificity for cancer cells. However, N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications. The synthesis of N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is also complex and requires specialized equipment and expertise.
Direcciones Futuras
Future research on N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide should focus on optimizing the synthesis method to improve the yield and purity of the compound. Studies should also investigate the mechanism of action of N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in more detail to better understand its anticancer properties. Future research should also explore the potential of N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide as an antifungal agent and investigate its effects on other diseases. Finally, studies should investigate the potential of N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in combination with other anticancer agents to improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide involves the reaction of 3-chloroaniline with thiourea and ethyl chloroacetate. The resulting product is then treated with hydrazine hydrate to yield N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide. The synthesis method has been optimized and modified in various studies to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential as an anticancer agent. Studies have shown that N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide inhibits the growth of various cancer cells, including lung, breast, and colon cancer cells. N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is impaired in cancer cells. In addition to its anticancer properties, N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has also been studied for its potential as an antifungal agent.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5OS/c13-7-2-1-3-8(4-7)16-11(19)6-20-12-17-9(14)5-10(15)18-12/h1-5H,6H2,(H,16,19)(H4,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXPJRHCRDOSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)

![4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)


![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-(2-{2-[1-(2,5-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5765638.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide](/img/structure/B5765662.png)
